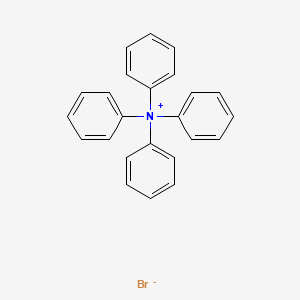

N,N,N-Triphenylanilinium bromide

Description

BenchChem offers high-quality N,N,N-Triphenylanilinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Triphenylanilinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6228-46-2 |

|---|---|

Molecular Formula |

C24H20BrN |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

tetraphenylazanium;bromide |

InChI |

InChI=1S/C24H20N.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 |

InChI Key |

VJFXTJZJJIZRKP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Biological Activity

N,N,N-Triphenylanilinium bromide (TPAB) is a quaternary ammonium compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its impact on health.

Chemical Structure and Properties

TPAB is characterized by its chemical formula and a molecular weight of 416.33 g/mol. The compound features a triphenyl anilinium structure, which contributes to its unique properties and biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of TPAB. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. In particular, TPAB demonstrated significant activity against reactive oxygen species (ROS), indicating potential therapeutic applications in conditions associated with oxidative damage.

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| TPAB | 75% | 25 |

| Trolox | 91% | 10 |

Table 1 illustrates the antioxidant activity of TPAB compared to Trolox, a standard antioxidant.

Neuroprotective Effects

TPAB has shown promise in neuroprotection, particularly through modulation of neurotransmitter systems. Its ability to cross the blood-brain barrier (BBB) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neurotransmitter receptors enhances synaptic plasticity and neuronal survival under stress conditions.

The mechanisms underlying the biological activity of TPAB are multifaceted:

- Antioxidant Mechanism : TPAB acts by donating electrons to free radicals, thereby neutralizing their harmful effects. This process reduces lipid peroxidation and protects cellular components from oxidative damage.

- Neurotransmitter Modulation : By influencing neurotransmitter levels, TPAB can enhance cognitive functions and provide neuroprotective effects against excitotoxicity.

Case Studies

Several case studies have documented the effects of TPAB on various biological systems:

- Neurotoxicity Mitigation : In a study involving neuronal cell cultures exposed to oxidative stress, TPAB treatment resulted in a significant reduction in cell death and improved cell viability compared to untreated controls.

- Inflammation Reduction : Another study reported that TPAB administration decreased pro-inflammatory cytokine levels in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.

- Toxicological Assessments : Long-term exposure studies indicate that while TPAB exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell lines, highlighting the importance of dosage optimization.

Safety and Toxicity

While TPAB shows promising biological activities, safety assessments are critical. Toxicological evaluations indicate that high doses can lead to adverse effects such as cytotoxicity and potential neurotoxic effects. It is essential to balance therapeutic benefits against possible risks associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.